Methyl 4-fluorobenzoylacetate

Enzyme Kinetics Molecular Docking Asymmetric Synthesis

Methyl 4-fluorobenzoylacetate (CAS 63131-29-3) is a β-ketoester derivative with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol. It is a clear, yellow liquid at room temperature with a density of 1.228 g/mL and a refractive index of 1.521.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 63131-29-3
Cat. No. B1581349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluorobenzoylacetate
CAS63131-29-3
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
InChIKeyHGLVYXXPRSNKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluorobenzoylacetate (CAS 63131-29-3): A Key Fluorinated β-Ketoester Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl 4-fluorobenzoylacetate (CAS 63131-29-3) is a β-ketoester derivative with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol [1]. It is a clear, yellow liquid at room temperature with a density of 1.228 g/mL and a refractive index of 1.521 . This compound serves as a versatile building block in organic synthesis, valued for its ability to introduce a fluorinated aromatic ring and a reactive β-ketoester moiety into target molecules [2]. Its applications include the synthesis of heterocycles, such as furazans and coumarins, which are being investigated for their anti-inflammatory properties .

Why Methyl 4-Fluorobenzoylacetate Cannot Be Casually Replaced by Other β-Ketoesters in Critical Applications


Methyl 4-fluorobenzoylacetate possesses a unique combination of a β-ketoester functional group and a 4-fluorophenyl substituent, which together dictate its specific reactivity and biological profile. The electron-withdrawing fluorine atom at the para position is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, a property frequently leveraged in medicinal chemistry . Furthermore, the methyl ester group is not merely a protecting group; its steric and electronic properties influence reaction outcomes differently than ethyl esters, affecting everything from enzyme binding [1] to cyclization yields [2]. A direct substitution with an unsubstituted benzoylacetate, a different ester, or a regioisomer is therefore likely to alter key properties, such as target binding affinity, reaction yield, and pharmacokinetic parameters, making procurement based on chemical class alone a high-risk strategy.

Quantitative Evidence for Methyl 4-Fluorobenzoylacetate (63131-29-3) Differentiation Against Analogous Compounds


Superior Binding Affinity of Methyl 4-Fluorobenzoylacetate Compared to Non-Fluorinated Acetophenone in Enzyme Docking Studies

In a molecular docking study investigating the substrate specificity of (S)-1-phenylethanol dehydrogenase, methyl 4-fluorobenzoylacetate demonstrated a significantly more favorable binding energy compared to the non-fluorinated parent compound, acetophenone. The total interaction energy (TIE) for the pro-(S) conformation of the fluorinated compound was -152.8 kJ/mol, substantially lower than the -109.5 kJ/mol observed for acetophenone [1]. This indicates a stronger and more stable enzyme-substrate complex, which is a prerequisite for efficient enzymatic transformation.

Enzyme Kinetics Molecular Docking Asymmetric Synthesis

100% Enantiospecific Reduction of Methyl 4-Fluorobenzoylacetate to a Single (S)-Enantiomer by PEDH Enzyme

Methyl 4-fluorobenzoylacetate was identified as a substrate for (S)-1-phenylethanol dehydrogenase (PEDH), where it underwent reduction with complete enantiospecificity. The enzyme produced (S)-methyl 3-(4-fluorophenyl)-3-hydroxypropanoate with 100% selectivity for the (S)-enantiomer [1]. This is a critical finding for the production of enantiopure intermediates, as many other β-keto esters are known to yield mixtures of stereoisomers or are not accepted as substrates by this class of enzymes.

Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Demonstrated High-Yield (93%) Synthesis of Methyl 4-Fluorobenzoylacetate via a Well-Characterized Route

A specific synthetic procedure for methyl 4-fluorobenzoylacetate has been published with a reported yield of 93% . This high-yielding route, involving the reaction of 4-fluoroacetophenone with dimethyl carbonate in the presence of sodium hydride, provides a reliable and scalable method for production. In contrast, alternative synthetic strategies to access related alkynyl ester derivatives, such as a Pd-catalyzed coupling route, have been reported to give lower overall yields [1], highlighting the efficiency of this particular compound's synthesis.

Organic Synthesis Process Chemistry Scale-up

Methyl 4-Fluorobenzoylacetate Exhibits Higher Density and Refractive Index than Its Unsubstituted Analog, Methyl Benzoylacetate

The introduction of a fluorine atom at the para position of the phenyl ring in methyl benzoylacetate leads to measurable changes in key physical properties. Methyl 4-fluorobenzoylacetate has a reported density of 1.228 g/mL , compared to a density of approximately 1.13 g/mL for the unsubstituted methyl benzoylacetate . Similarly, its refractive index is 1.521 , whereas the non-fluorinated analog has a value of 1.530 [1]. While these differences may appear minor, they are critical for confirming identity and purity, and they affect handling, storage, and formulation characteristics.

Physical Property Comparison Chemical Logistics Quality Control

Recommended Application Scenarios for Methyl 4-Fluorobenzoylacetate Based on Quantitative Evidence


Synthesis of Enantiopure β-Hydroxy Esters via Biocatalytic Reduction

Procurement for enzymatic reduction processes requiring high stereoselectivity. The quantitative evidence demonstrates that methyl 4-fluorobenzoylacetate is an excellent substrate for (S)-1-phenylethanol dehydrogenase (PEDH), yielding the (S)-alcohol with 100% enantioselectivity [1]. This contrasts with many other β-keto esters that are not substrates or yield racemic mixtures, making this compound a preferred starting material for generating chiral building blocks without the need for expensive chiral auxiliaries or separations.

Precursor for 5-Lipoxygenase Inhibitors in Anti-Inflammatory Drug Discovery

Sourcing for medicinal chemistry programs targeting inflammatory diseases. Methyl 4-fluorobenzoylacetate is a validated precursor for the synthesis of substituted coumarin derivatives, which are potential 5-lipoxygenase inhibitors . The specific binding data showing strong enzyme interactions [2] further supports its utility in creating focused libraries of fluorinated heterocycles with enhanced drug-like properties, including potential improvements in metabolic stability conferred by the fluorine atom.

Scalable Synthesis of Complex Fluorinated Heterocycles

Purchasing for process chemistry and scale-up. The documented 93% yield for the synthesis of methyl 4-fluorobenzoylacetate provides a high degree of confidence in its scalable production. This contrasts with lower-yielding alternative routes to similar intermediates [3], ensuring a more cost-effective and reliable supply chain for projects advancing beyond the milligram scale, such as the multi-step synthesis of drug candidates like the HCV polymerase inhibitor GSK852A.

Quality Control and Identity Verification Using Physical Properties

Procurement for applications where product identity is critical. The distinct density (1.228 g/mL) and refractive index (1.521) of methyl 4-fluorobenzoylacetate provide a simple, quantitative fingerprint that reliably distinguishes it from the more common methyl benzoylacetate [4]. This allows for rapid, in-house confirmation of the correct material upon receipt, minimizing the risk of costly errors in downstream synthetic or analytical workflows.

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